3-(2,4-Difluoroanilino)-3-oxopropanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(2,4-Difluoroanilino)-3-oxopropanoic acid often involves the diazotization of 2,4-difluoroaniline45. This process involves the reaction of 2,4-difluoroaniline with sodium nitrite in the presence of an acid, which forms a diazonium salt4.Molecular Structure Analysis
While specific structural information for 3-(2,4-Difluoroanilino)-3-oxopropanoic acid is not available, related compounds such as 3- (2,4-DIFLUOROANILINO)-1- (3,4-DIMETHOXYPHENYL)-1-PROPANONE have been studied6.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds like 3-(2,4-Difluoroanilino)-3-oxopropanoic acid typically involve diazotization and hydro-de-diazotization45.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid are not available. However, 2,4-difluoroaniline, a component of this compound, is a white to off-white crystalline powder3.Scientific Research Applications
Physicochemical Characterization and Bioanalytical Applications
- Quantitative Bioanalytical Method Development : A study by Nemani, Shard, & Sengupta (2018) established a rapid and selective RP-HPLC bioanalytical method for the quantitative measurement of a molecule closely related to 3-(2,4-Difluoroanilino)-3-oxopropanoic acid, demonstrating its potential in drug development and pharmacokinetic studies.
Environmental Impact and Toxicology
- Perfluorinated Compounds in Plasma Samples : Research by Fromme et al. (2017) examined the body burden of different perfluorinated substances, including compounds similar to 3-(2,4-Difluoroanilino)-3-oxopropanoic acid, revealing their persistence and potential toxic effects.
Synthetic and Analytical Chemistry
- Synthesis of Derivatives and Analogues : A study by Rufchahi & Pourbabaea (2016) on the synthesis of various derivatives demonstrates the compound's versatility in forming structurally diverse chemicals.
- Quantum Chemical Computational Studies : Selvam et al. (2020) conducted quantum chemical computational studies on 2,4-difluoroaniline, a molecule related to 3-(2,4-Difluoroanilino)-3-oxopropanoic acid, providing insights into its electronic structure and potential applications in non-linear optical (NLO) technologies.
Biochemical Research
- Enzymatic Reduction Studies : Sivanathan et al. (2015) explored enzymatic reductions of compounds related to 3-(2,4-Difluoroanilino)-3-oxopropanoic acid, showcasing its applicability in producing enantiomerically pure substances.
Advanced Material Applications
- Applications in Liquid Chromatography-Mass Spectrometry : A study by Basiri et al. (2016) on fluorinated alcohols, which are structurally related to 3-(2,4-Difluoroanilino)-3-oxopropanoic acid, demonstrates their utility in improving LC-MS analysis of complex molecules like oligonucleotides.
Safety And Hazards
The safety data sheet for 2,4-difluoroaniline indicates that it is a combustible liquid that is harmful if swallowed, toxic in contact with skin or if inhaled1.
Future Directions
The future directions for research on 3-(2,4-Difluoroanilino)-3-oxopropanoic acid are not clear due to the lack of specific information on this compound. However, the synthesis and applications of fluorinated compounds, in general, are areas of active research7.
Please note that this information is based on the available literature and may not be fully applicable to 3-(2,4-Difluoroanilino)-3-oxopropanoic acid. For more specific information, further research or consultation with a chemical expert may be necessary.
properties
IUPAC Name |
3-(2,4-difluoroanilino)-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c10-5-1-2-7(6(11)3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRHZPRRWUULKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363192 |
Source
|
Record name | 3-(2,4-difluoroanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluoroanilino)-3-oxopropanoic acid | |
CAS RN |
154935-07-6 |
Source
|
Record name | 3-(2,4-difluoroanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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